REACTION_CXSMILES
|
CC[NH+]=[C:4]1[C:36]2C(=CC=C[CH:35]=2)[C:7](=[C:8](C2C=CC(N(CC)CC)=CC=2)[C:9]2C=[CH:13][C:12](N(CC)CC)=[CH:11][CH:10]=2)[CH:6]=[CH:5]1.[Cl-].C([O:50][S:51]([C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=1)(=[O:53])=[O:52])CCCCCCCCCCC.[Na]>O>[CH2:13]([C:59]1[CH:58]=[CH:57][CH:56]=[CH:55][C:54]=1[S:51]([OH:50])(=[O:52])=[O:53])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:36][CH3:35] |f:0.1,2.3,^1:59|
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14.[Cl-]
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Name
|
|
Quantity
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1.5 L
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
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C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
|
O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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Into a solution prepared
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Type
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ADDITION
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Details
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was added a solution
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Type
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CUSTOM
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Details
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prepared
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Type
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CUSTOM
|
Details
|
The formed precipitate was recovered
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Type
|
WASH
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Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |